![molecular formula C15H13N3O4S B2941210 (E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide CAS No. 941903-43-1](/img/structure/B2941210.png)

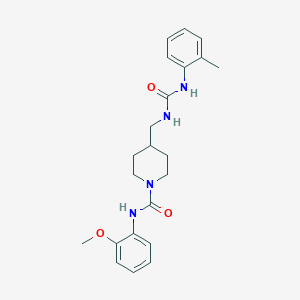

(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

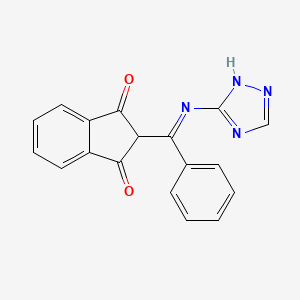

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or other cyclization reactions . The carboxamide group could be introduced via a reaction with an isocyanate . The benzothiazole and 1,4-dioxin rings could be formed via cyclization reactions involving appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the isoxazole ring might undergo reactions at the nitrogen atom, while the carboxamide group could participate in reactions involving the carbonyl or amide nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) could make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

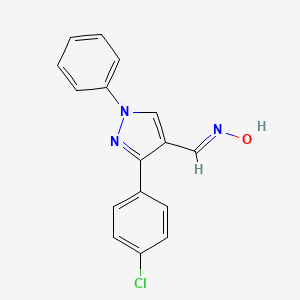

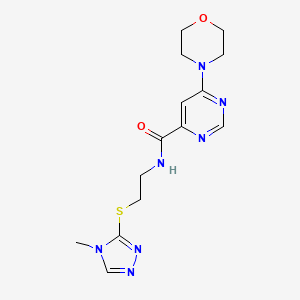

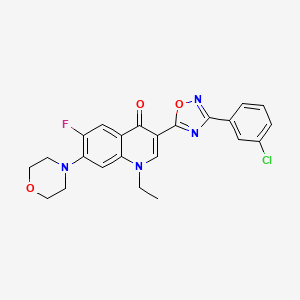

Synthesis and Biological Activities

Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds, including benzodifuran derivatives, show significant COX-2 selectivity, analgesic, and anti-inflammatory properties, indicating potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antioxidant Activity : Evaluation of new benzothiazole derivatives reveals antioxidant properties, particularly in mitigating acetaminophen-induced hepatotoxicity through increasing reduced glutathione levels and reducing malondialdehyde levels, suggesting a protective role against oxidative stress-induced cellular damage (Cabrera-Pérez et al., 2016).

Antibacterial Agents : Design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents, demonstrating promising activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibiotics (Palkar et al., 2017).

Carbonic Anhydrase Inhibitors : Exploration of structural features in thiazol-2-ylidene derivatives for inhibiting human carbonic anhydrases, with implications for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Distinto et al., 2019).

Anticancer Activity : Microwave-assisted synthesis of thiadiazole and benzamide derivatives displaying anticancer activity, showcasing the potential of these compounds in cancer treatment strategies (Tiwari et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-8-5-9(17-22-8)14(19)16-15-18(2)10-6-11-12(7-13(10)23-15)21-4-3-20-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEOKGVBSVZUGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)